molecular formula C17H19Cl2FN2O3 B2533475 2-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride CAS No. 1396869-26-3

2-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride

Cat. No.: B2533475
CAS No.: 1396869-26-3
M. Wt: 389.25
InChI Key: ULRXYBUHHYAQMQ-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 2-chloro-4-fluorobenzoyl group and a 2-(furan-2-yl)ethanol moiety, forming a hydrochloride salt. Piperazine derivatives are widely explored for their pharmacological properties, particularly in targeting central nervous system (CNS) receptors and enzymes . The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug development.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O3.ClH/c18-14-10-12(19)3-4-13(14)17(23)21-7-5-20(6-8-21)11-15(22)16-2-1-9-24-16;/h1-4,9-10,15,22H,5-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRXYBUHHYAQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=C(C=C(C=C3)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-chloro-4-fluorobenzoyl chloride with piperazine to form the intermediate 2-chloro-4-fluorobenzoylpiperazine. This intermediate is then reacted with furan-2-yl ethanol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl alcohol derivative.

    Substitution: The chlorine and fluorine atoms on the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine-Based Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound 2-Chloro-4-fluorobenzoyl, 2-(furan-2-yl)ethanol ~420 (estimated) High lipophilicity, hydrochloride salt -
2-Cyclohexyl-1-{4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl}ethanone HCl Cyclohexyl, ethanone 326.22 Cyclohexyl enhances steric bulk; ethanone reduces polarity
2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one HCl 3-Fluoro-4-methoxyphenyl, ethanone 337.2 Methoxy group increases electron density; ethanone vs. ethanol alters metabolism
4-(4-Aminophenyl)piperazin-1-ylmethanone 4-Aminophenyl, methanone - Amino group improves solubility but may reduce CNS penetration
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium TFA 2-Fluorobenzoyl, hydroxyphenyl - Trifluoroacetate counterion; hydroxyphenyl introduces polarity

Key Observations:

  • Substituent Position : The 2-chloro-4-fluoro substitution on the benzoyl group in the target compound optimizes lipophilicity compared to 3-fluoro-4-methoxy () or unsubstituted benzoyl derivatives. This enhances membrane permeability, critical for CNS-targeting agents.
  • Hydrogen Bonding: The ethanol group in the target compound provides hydrogen-bonding capacity, unlike ethanone analogues (), which may reduce interactions with polar receptor sites.
  • Counterion Effects : Hydrochloride salts (target compound, ) generally offer better solubility than trifluoroacetate () but may differ in crystallinity and stability.

Yield Comparison :

  • reports an 85% yield for a quinoline-piperazine analogue, suggesting efficient coupling steps.
  • achieved a 48% yield for a trifluoroacetate derivative, highlighting challenges in multi-step syntheses.

Physicochemical and Pharmacological Properties

  • Lipophilicity: The 2-chloro-4-fluorobenzoyl group increases logP compared to methoxy () or aminophenyl () derivatives, favoring blood-brain barrier penetration.
  • Solubility : Hydrochloride salt formation (target compound, ) enhances aqueous solubility over neutral analogues ().
  • Metabolic Stability: The ethanol group may undergo oxidation to ethanone (cf.

Biological Activity

The compound 2-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H21ClFN2O3
  • Molecular Weight : 364.8 g/mol
  • IUPAC Name : 2-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS). The presence of the furan ring enhances its pharmacological profile, potentially contributing to anti-inflammatory and anti-cancer activities.

Antimicrobial Activity

Research indicates that derivatives containing the furan nucleus exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some furan derivatives was reported as low as 64 µg/mL against E. coli .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Studies on related piperazine derivatives have demonstrated significant cytotoxic effects against cancer cell lines, with some exhibiting IC50 values in the nanomolar range. For example, a related compound showed a GI50 of 10 nM against the CCRF-CEM leukemia cell line .

Anti-inflammatory Effects

Compounds featuring the furan moiety have been evaluated for their anti-inflammatory properties. In vitro studies have indicated that certain derivatives can inhibit COX-2 activity, suggesting their potential as selective anti-inflammatory agents comparable to established drugs like rofecoxib .

Case Studies

  • Antimicrobial Activity Study : A study conducted on various furan derivatives revealed broad-spectrum antibacterial activity, with specific compounds outperforming traditional antibiotics in inhibiting Pseudomonas fluorescens .
  • Cytotoxicity Evaluation : In a comparative analysis of piperazine derivatives, several compounds demonstrated significant cytotoxicity against cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
  • Inflammation Model : In an experimental model using carrageenan-induced inflammation, certain furan derivatives exhibited notable reduction in inflammation markers, indicating their therapeutic potential in inflammatory diseases .

Summary of Findings

Biological Activity Effect Reference
AntimicrobialEffective against E. coli and S. aureus
AnticancerCytotoxic effects on leukemia cell lines
Anti-inflammatoryCOX-2 inhibition

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